

Fluorinated Azepane Architectures: Strategic Building Blocks for Medicinal Chemistry

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Compound of Interest

Compound Name: 4,4-Difluoro-5-methylazepane
hydrochloride

CAS No.: 1823931-22-1

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Executive Summary: The "Fluorine Effect" in Medium Rings

The azepane (hexamethyleneimine) scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the gap between the rigid pyrrolidine/piperidine systems and flexible macrocycles. However, the native azepane ring suffers from two distinct liabilities: conformational promiscuity (high entropic penalty upon binding) and metabolic susceptibility (rapid oxidative clearance).

Strategic fluorination addresses both. By introducing fluorine—specifically gem-difluorine or stereoselective monofluorine motifs—chemists can lock the azepane ring into bioactive conformations via the gauche effect, modulate basicity (pKa) to reduce hERG liability, and block metabolic hotspots. This guide details the physicochemical rationale and robust synthetic protocols for deploying fluorinated azepanes as high-value building blocks.[\[1\]](#)

Physicochemical Rationale: Why Fluorinate the Azepane?

pKa Modulation and Bioavailability

The unsubstituted azepane amine is highly basic (), often leading to high phospholipid binding and lysosomal trapping. Fluorine substitution lowers the of the secondary amine through inductive electron withdrawal (-effect), bringing it into the optimal physiological range ().

Table 1: Impact of Fluorination on Azepane/Amine Basicity Data extrapolated from homologous cyclic amine series (pyrrolidines/piperidines) and azepane trends.

Scaffold Architecture	Approx. pKa ()	pKa (vs. Parent)	Biological Implication
Native Azepane	~11.0	—	High CNS penetration but high hERG risk; lysosomal trapping.
3-Fluoroazepane	~9.2	-1.8	Reduced basicity due to -fluorine proximity (2 bonds).
4-Fluoroazepane	~10.1	-0.9	Moderate reduction; fine-tuning of solubility.
4,4-Difluoroazepane	~9.5	-1.5	Balance of lipophilicity and basicity; metabolic blockade at C4.
3,3-Difluoroazepane	~8.1	-2.9	Significant basicity drop; reduced cationicity at pH 7.4.

Conformational Control via the Gauche Effect

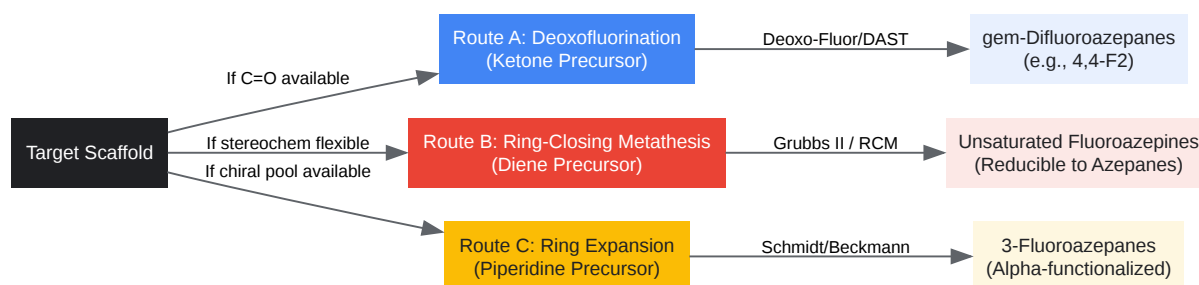
Unlike the chair-form preference of piperidine, azepane exists in a flux between twist-chair and twist-boat conformers. Fluorination restricts this flux.

- Monofluorination: The C–F bond tends to align gauche to the vicinal C–N bond (in protonated species) or C–C bonds to maximize hyperconjugation and minimize electrostatic repulsion.
- Gem-difluorination: At C4 or C5, the gem-difluoro group widens the C-C-C bond angle (Thorpe-Ingold effect variant), often forcing the ring into a distorted chair conformation that can pre-organize the molecule for receptor binding.

Synthetic Architectures: Decision Framework

The synthesis of fluorinated azepanes is non-trivial due to the entropy of closing seven-membered rings. Three primary routes dominate modern process chemistry:

Diagram 1: Synthetic Strategy Flowchart



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Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and target substitution pattern.

Detailed Protocol: Synthesis of N-Boc-4,4-Difluoroazepane

Rationale: This building block is a "workhorse" for medicinal chemistry.[1] It blocks metabolism at the C4 position and lowers pKa without introducing a chiral center. The route utilizes Deoxofluorination, which is scalable but requires strict safety controls.

Reaction Scheme[2][3]

- Precursor: N-Boc-azepan-4-one (commercially available or synthesized via ring expansion of N-Boc-4-piperidone).
- Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E®.[2]
Note: DAST is cited in older literature but Deoxo-Fluor is thermally more stable.
- Product: N-Boc-4,4-difluoroazepane.

Step-by-Step Methodology (Self-Validating)

Safety Warning: Deoxofluorination reagents liberate HF upon hydrolysis. Perform all operations in a well-ventilated fume hood. Use plasticware (HDPE/PP) or teflon-coated glassware where possible to avoid etching, though standard glassware is acceptable for short durations if anhydrous.

Step 1: Preparation of Anhydrous Conditions

- Ensure N-Boc-azepan-4-one is dry. Azeotrope with toluene if necessary.
- Solvent: Dichloromethane (DCM), anhydrous.
- Atmosphere: Dry Nitrogen or Argon balloon.

Step 2: Reagent Addition (The Critical Control Point)

- Cool the solution of ketone (1.0 equiv) in DCM (0.2 M) to 0°C (ice bath). Do not start at room temperature; the exotherm can be uncontrollable.
- Add Deoxo-Fluor (1.5 - 2.0 equiv) dropwise over 20 minutes.
- Validation: Monitor internal temperature; ensure it does not rise >5°C during addition.
- Add a catalytic amount of Ethanol (0.2 equiv) only if using DAST (to generate the active species), but for Deoxo-Fluor, this is often unnecessary.

Step 3: Reaction Progression

- Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours.
- In-Process Control (IPC): Monitor by TLC (stain with ninhydrin or KMnO₄) or LC-MS. The ketone carbonyl signal in IR (approx 1700 cm⁻¹) should disappear, replaced by C-F stretches (1100-1200 cm⁻¹).

Step 4: Quenching (Safety Critical)

- Cool the reaction mixture back to 0°C.

- Slowly quench by adding saturated aqueous NaHCO_3 . Caution: Vigorous CO_2 evolution.
- Stir rapidly for 30 minutes to ensure complete neutralization of HF.

Step 5: Isolation and Purification

- Extract with DCM (3x). Wash combined organics with brine. Dry over Na_2SO_4 .
- Concentrate under reduced pressure.
- Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The difluoro product is typically less polar than the starting ketone.

Step 6: Characterization

- ^{19}F NMR: Essential for validation. Expect a singlet (if conformational flux is fast) or two doublets (if flux is slow/frozen) around -90 to -110 ppm.
- ^{13}C NMR: Look for the triplet splitting of the C4 carbon (Hz).

Advanced Applications & Case Studies

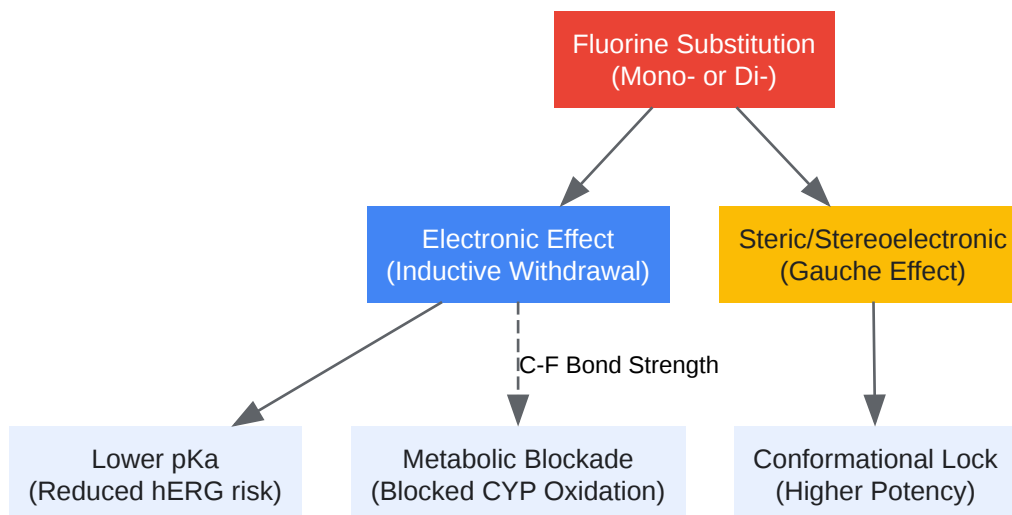
Cathepsin K Inhibitors (Merck/Frosst)

Research into Cathepsin K inhibitors for osteoporosis utilized the azepan-3-one scaffold. Fluorination at the C4/C5 positions was explored to block metabolic oxidation while maintaining the precise "twist" conformation required for the active site. The 4,4-difluoro analogs showed improved metabolic stability in human liver microsomes (HLM) compared to the parent azepane.

Balanol Analogues (PKC Inhibition)

In the synthesis of Balanol analogues (Protein Kinase C inhibitors), the azepane ring is a core structural feature. Stereoselective monofluorination was used to bias the ring conformation.[3] The "fluorine-ammonium gauche effect" was pivotal in pre-organizing the inhibitor, reducing the entropic cost of binding to the ATP-binding site of the kinase.

Diagram 2: Structure-Activity Relationship (SAR) Logic



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Caption: Mechanistic pathway of how fluorine substitution translates to medicinal chemistry outcomes.

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